4-ethoxypiperidine Hydrochloride

Physicochemical profiling Medicinal chemistry ADME prediction

4‑Ethoxypiperidine Hydrochloride (CAS 1122‑87‑8) is the hydrochloride salt of a 4‑alkoxy‑substituted piperidine, with molecular formula C₇H₁₆ClNO and molecular weight 165.66 g mol⁻¹. It belongs to the saturated azacycle class and is routinely supplied as a crystalline solid with a purity specification ≥ 95 % (often ≥ 98 % from premium vendors) and a typical melting point of 145–147 °C.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 1122-87-8
Cat. No. B074778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxypiperidine Hydrochloride
CAS1122-87-8
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCCOC1CCNCC1.Cl
InChIInChI=1S/C7H15NO.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H
InChIKeyPJHAUBFOPBCASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Ethoxypiperidine Hydrochloride (CAS 1122‑87‑8): Procurement‑Grade Identity and Core Specifications


4‑Ethoxypiperidine Hydrochloride (CAS 1122‑87‑8) is the hydrochloride salt of a 4‑alkoxy‑substituted piperidine, with molecular formula C₇H₁₆ClNO and molecular weight 165.66 g mol⁻¹ [1]. It belongs to the saturated azacycle class and is routinely supplied as a crystalline solid with a purity specification ≥ 95 % (often ≥ 98 % from premium vendors) and a typical melting point of 145–147 °C . The compound’s baseline physicochemical profile—particularly a computed log P of ~ 1.91 for the anhydrous hydrochloride salt—establishes it as a mid‑lipophilicity building block that is easily handled under ambient conditions .

Why 4‑Ethoxypiperidine Hydrochloride Cannot Be Casually Replaced by 4‑Methoxy‑, 4‑Propoxy‑ or Free‑Base Analogs


Within the 4‑alkoxypiperidine series, small changes in the O‑alkyl chain length or salt form produce quantifiable shifts in lipophilicity, solubility, and solid‑state stability that directly influence reaction kinetics, phase‑transfer behavior, and assay reproducibility. For example, switching from the ethoxy member (log P ~ 1.91) to the more polar 4‑methoxypiperidine hydrochloride (log P ~ 1.52) lowers the partition coefficient by ≈ 0.4 log units, while moving to the bulkier 4‑propoxy analog (log P ~ 1.49) does not linearly follow chain length . The free base (log P ~ 1.10) is markedly less lipophilic and presents different handling liabilities (liquid state, higher volatility) . These non‑linear trends mean that a “close enough” analog will not reproduce the solubility‑pH profile, crystallization behavior, or biphasic extraction efficiency of the target hydrochloride, risking synthetic failure or assay drift in multi‑step medicinal chemistry workflows.

Quantitative Differentiation Evidence for 4‑Ethoxypiperidine Hydrochloride Against Closest Analogs


Lipophilicity Difference: 4‑Ethoxy HCl vs. 4‑Methoxy HCl and Free Base

The anhydrous hydrochloride salt of 4‑ethoxypiperidine exhibits a computed log P of 1.91, whereas the corresponding 4‑methoxypiperidine hydrochloride shows a log P of 1.52 . The ethoxy‑free base has a log P of 1.10 . This 0.39–0.81 log unit increase translates to a roughly 2.5‑ to 6.5‑fold higher octanol/water partition coefficient, which alters passive membrane permeability predictions and extraction efficiency in liquid‑liquid workups.

Physicochemical profiling Medicinal chemistry ADME prediction

Solid‑State Advantage: Crystalline Hydrochloride vs. Liquid Free Base

4‑Ethoxypiperidine hydrochloride is a room‑temperature‑stable crystalline solid with a reported melting point of 145–147 °C, whereas the free base is a liquid with a boiling point of 174–176 °C [1]. The salt form offers a 1.7‑fold increase in molecular weight (165.66 g mol⁻¹ vs. 129.20 g mol⁻¹) that directly improves weighing accuracy and reduces hygroscopicity, while the higher melting point indicates stronger lattice energy and lower vapor pressure, facilitating open‑bench handling without special containment.

Formulation Solid‑state chemistry Handling and storage

Kinetic Selectivity in RNA Protecting‑Group Chemistry: 4‑Ethoxy‑Cpep vs. 4‑Methoxy‑Ctmp/Fpmp

In acid‑catalyzed 2′‑OH deprotection, the 1‑(4‑chlorophenyl)‑4‑ethoxypiperidin‑4‑yl (Cpep) group demonstrates a superior stability–lability profile compared to the analogous 4‑methoxy derivatives (Ctmp, Fpmp) [1]. At pH 0.5 the Cpep group is more stable than Ctmp/Fpmp, while at pH 3.75 it is more labile, affording a wider operational window. The ethoxy substitution is essential for this differential: the methoxy congeners do not exhibit the same pH‑dependent cleavage kinetics, as confirmed by comparative rate measurements across ten 1‑aryl‑4‑alkoxypiperidin‑4‑yl variants [1].

Oligonucleotide synthesis Protecting groups RNA chemistry

CCR5 Antagonist Activity of a 4‑Ethoxypiperidine‑Containing Derivative

The elaborated derivative 1‑(2‑(4‑chlorobenzyloxy)‑5‑bromobenzyl)‑4‑ethoxypiperidine (CHEMBL394115) displaces [¹²⁵I]MIP‑1α from human CCR5 with an IC₅₀ of 450 nM in HEK293 cells co‑expressing CD4 [1]. While the parent 4‑ethoxypiperidine hydrochloride is used as the synthetic entry point, the 450 nM potency benchmark provides a quantitative anchor for SAR exploration. Direct side‑by‑side SAR studies have not been disclosed for the simpler 4‑alkoxy series, but the 450 nM value serves as a validated reference point for any group seeking to replace the ethoxy fragment with methoxy or propoxy in a CCR5‑focused project.

CCR5 antagonism HIV entry inhibition GPCR pharmacology

Procurement‑Justified Application Scenarios for 4‑Ethoxypiperidine Hydrochloride


Large‑Scale Therapeutic Oligonucleotide Manufacturing

The 4‑ethoxypiperidine‑derived Cpep protecting group is explicitly preferred over 4‑methoxy variants for industrial‑scale RNA synthesis because of its pH‑switchable stability profile [1]. Procurement of 4‑ethoxypiperidine Hydrochloride is mandatory to produce the Cpep precursor in bulk.

CCR5‑Targeted Antiviral Lead Optimization

Medicinal chemistry teams pursuing CCR5 antagonists can anchor their SAR around the 4‑ethoxypiperidine derivative that showed an IC₅₀ of 450 nM in a validated displacement assay [1]. Using a different 4‑alkoxy building block would break the SAR chain and require de‑novo potency determination.

Physicochemical Property‑Tailored Fragment Library Synthesis

Fragment‑based drug discovery libraries requiring precise log P modulation should select the 4‑ethoxy hydrochloride (log P 1.91) when a ~0.4 log unit lipophilicity increment over the 4‑methoxy hydrochloride (log P 1.52) is desired, based on computed partition data [1].

Solid‑Form Screening for Late‑Stage Lead Optimization

The crystalline hydrochloride salt (m.p. 145–147 °C) offers a stable solid form that is absent with the free base (liquid, b.p. 174–176 °C) [1]. This simplifies polymorph screening, salt selection, and long‑term storage in GLP environments.

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